CP-376395 is a potent and selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1R) [, , ]. CRF1R belongs to the class B G protein-coupled receptors (GPCRs) [, , , ] and plays a crucial role in mediating stress responses in the central nervous system [, , , , , , ]. CP-376395 has been instrumental in investigating the role of CRF1R in various physiological and behavioral processes, including stress, anxiety, depression, addiction, and pain [, , , , , , , , , , , , , , , , , , , , , ].
CP 376395 is a chemical compound categorized as a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1 receptor). It is primarily investigated for its potential therapeutic applications in treating stress-related disorders and anxiety. The compound is identified by its CAS number 175140-00-8 and has a molecular weight of approximately 326.5 g/mol.
CP 376395 is derived from research focused on developing small-molecule antagonists targeting the CRF1 receptor, which plays a crucial role in the body’s response to stress. The compound belongs to a class of pharmacological agents designed to modulate neuroendocrine responses associated with stress and anxiety disorders .
The synthesis of CP 376395 involves a multi-step process that includes the formation of a pyridinamine core followed by various functional group modifications. The general synthetic route can be summarized as follows:
The reactions typically utilize solvents such as dimethyl sulfoxide (DMSO) and may require catalysts to optimize yields and purity .
The chemical structure of CP 376395 can be represented as follows:
Data regarding its molecular structure can be accessed through databases such as PubChem, which provides detailed information about its chemical properties .
CP 376395 undergoes several notable chemical reactions:
The outcomes of these reactions depend significantly on the reagents and conditions employed during synthesis .
The mechanism of action for CP 376395 primarily involves antagonism at the CRF1 receptor. Binding studies indicate that CP 376395 has a high affinity for this receptor, with an inhibition constant (K_i) value around 7.5 nM, demonstrating its potency in blocking CRF signaling pathways associated with stress responses. This action is crucial for mitigating anxiety and other stress-related conditions .
These properties are essential for determining suitable formulations for pharmaceutical applications .
CP 376395 is primarily studied for its potential applications in:
Corticotropin-releasing factor receptor 1 (CRF₁), a class B G-protein-coupled receptor (GPCR), serves as the primary mediator of the hypothalamic-pituitary-adrenal (HPA) axis response to stressors. Upon activation by CRF or urocortin 1, CRF₁ triggers intracellular cAMP-PKA signaling cascades, modulating endocrine, autonomic, and behavioral stress responses. Beyond the HPA axis, CRF₁ is densely expressed in stress-responsive brain regions, including the central amygdala (CeA), prefrontal cortex, hippocampus, and locus coeruleus [3] [8]. This distribution underpins its critical role in emotional processing and aversive states.
Dysregulated CRF₁ signaling is implicated in the pathophysiology of stress-related disorders:
Early peptide CRF₁ antagonists (e.g., α-helical CRF₉₋₄₁) faced limitations including poor metabolic stability and limited blood-brain barrier (BBB) penetration. This spurred development of non-peptidergic, BBB-penetrant antagonists. Despite promising preclinical data, multiple CRF₁ antagonists (e.g., pexacerfont, verucerfont) failed in clinical trials for depression and addiction, attributed to factors like target engagement uncertainty and model translatability gaps [5] [9].
CP 376395 emerged as a tool compound to address these challenges. Its high selectivity and well-characterized pharmacology enable precise interrogation of CRF₁’s therapeutic potential, particularly in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7